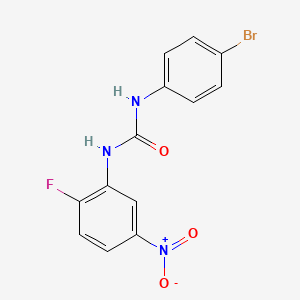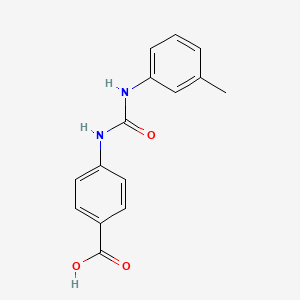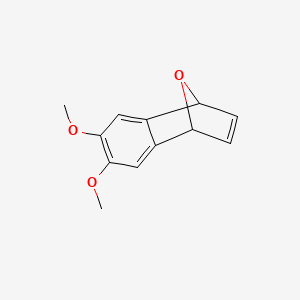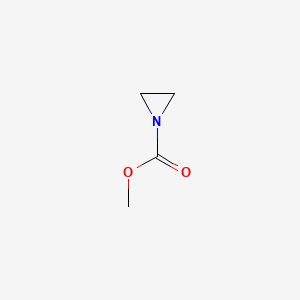
1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 3-(3-fluorophenyl)-2-propenoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and piperidine.
Formation of the Propenoyl Group: The 3-fluorobenzaldehyde undergoes a condensation reaction with acrolein in the presence of a base to form 3-(3-fluorophenyl)-2-propenal.
Coupling with Piperidine: The 3-(3-fluorophenyl)-2-propenal is then reacted with piperidine under acidic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenoyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 3-(3-fluorophenyl)-2-propenoic acid.
Reduction: Formation of 1-(3-(3-fluorophenyl)-2-propenol)piperidine.
Substitution: Formation of 1-(3-(3-methoxyphenyl)-2-propenoyl)piperidine.
Scientific Research Applications
1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to therapeutic effects. The propenoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
- 1-(3-(3-Chlorophenyl)-2-propenoyl)piperidine
- 1-(3-(3-Bromophenyl)-2-propenoyl)piperidine
- 1-(3-(3-Methoxyphenyl)-2-propenoyl)piperidine
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in 1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine makes it more lipophilic and potentially more bioavailable compared to its chlorine or bromine analogs.
- Methoxy Group: The methoxy analog may have different electronic properties, affecting its reactivity and interaction with biological targets.
This compound stands out due to the unique properties imparted by the fluorine atom, making it a valuable compound in various fields of research.
Properties
CAS No. |
116591-99-2 |
|---|---|
Molecular Formula |
C14H16FNO |
Molecular Weight |
233.28 g/mol |
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H16FNO/c15-13-6-4-5-12(11-13)7-8-14(17)16-9-2-1-3-10-16/h4-8,11H,1-3,9-10H2/b8-7+ |
InChI Key |
BTNSKNZABHFHQZ-BQYQJAHWSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)F |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)

![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)









![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)
